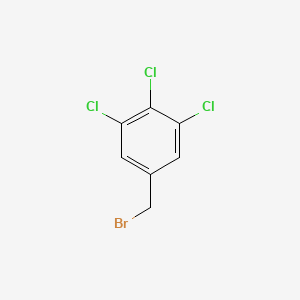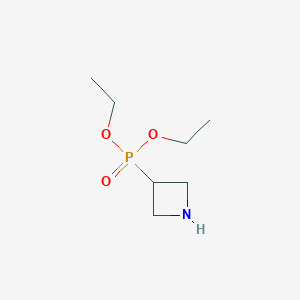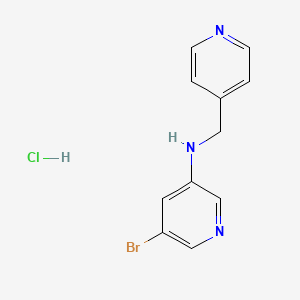
5-(Bromomethyl)-1,2,3-trichlorobenzene
Übersicht
Beschreibung
5-(Bromomethyl)-1,2,3-trichlorobenzene, also known as 5-Bromo-1,2,3-trichlorobenzene or 5-Bromo-TCB, is an organobromine compound belonging to the family of halogenated aromatic hydrocarbons. It is a colorless solid that is used in a variety of industrial applications, including as a reagent in the synthesis of organic compounds and as a preservative for food and beverages. 5-Bromo-TCB is also used as a flame retardant in plastics and textiles.
Wissenschaftliche Forschungsanwendungen
Synthesis of Molecular Receptors and Scaffolds
- 5-(Bromomethyl)-1,2,3-trichlorobenzene derivatives have been used as intermediates in the synthesis of complex organic compounds, such as 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, which serve as versatile molecular scaffolds for creating various molecular receptors (Wallace et al., 2005).
Development of Antagonists in Medicinal Chemistry
- These compounds have been instrumental in the development of non-peptide small molecular antagonist benzamide derivatives, showcasing their potential in medicinal chemistry (Bi, 2015).
Polymer Synthesis and Modification
- Research has shown that 5-(Bromomethyl)-1,3-dihydroxybenzene, a related compound, can undergo self-condensation to create hyperbranched polymers with significant molecular weight. These polymers contain numerous phenolic hydroxyl groups which can be readily modified (Uhrich et al., 1992).
Chemical Synthesis and Catalysis
- These compounds are used in various chemical syntheses, such as the preparation of hexakis(bromomethyl)benzene and its subsequent transformations, demonstrating their utility in complex chemical processes (Gavette et al., 2008).
- They are also employed in the synthesis of organometallic compounds and in the study of their crystal structures, as seen in the research involving 1,3,5-tri- and 1,2,4,5-tetrasubstituted tin and mercury derivatives of benzene (Rot et al., 2000).
Photostimulated Reactions
- In the realm of organic chemistry, these compounds play a crucial role in photostimulated reactions, offering pathways for novel synthetic processes (Vaillard et al., 2004).
Environmental Chemistry
- They are also significant in environmental chemistry, particularly in studies involving the catalytic oxidation of chlorinated benzenes, which helps understand pollution control and treatment processes (Wang et al., 2015).
Advanced Materials and Fuel Cells
- In materials science, such compounds are utilized in the fabrication of crosslinked polybenzimidazole membranes for high-temperature proton exchange membrane fuel cells, indicating their importance in energy-related applications (Yang et al., 2018).
Eigenschaften
IUPAC Name |
5-(bromomethyl)-1,2,3-trichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl3/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIOTIMDJRLRFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-1,2,3-trichlorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{3-[(Piperidin-1-yl)methyl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride](/img/structure/B1529056.png)


![(1R,5S,6r)-6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1529060.png)
![1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride](/img/structure/B1529063.png)








